molecular formula C12H11NO2 B12958097 1-(8-Methoxyquinolin-6-yl)ethanone

1-(8-Methoxyquinolin-6-yl)ethanone

Cat. No.: B12958097
M. Wt: 201.22 g/mol
InChI Key: KLKIDCYABAXGCE-UHFFFAOYSA-N
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Description

1-(8-Methoxyquinolin-6-yl)ethanone is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a quinoline ring system substituted with a methoxy group at the 8th position and an ethanone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(8-Methoxyquinolin-6-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(8-Methoxyquinolin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(8-Methoxyquinolin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(8-Methoxyquinolin-6-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound may interact with cellular pathways involved in cancer cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxyquinolin-4-yl)ethanone
  • 1-(8-Hydroxyquinolin-6-yl)ethanone
  • 1-(8-Methoxyquinolin-4-yl)ethanone

Uniqueness

1-(8-Methoxyquinolin-6-yl)ethanone is unique due to its specific substitution pattern on the quinoline ring. The presence of the methoxy group at the 8th position and the ethanone group at the 1st position imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

1-(8-methoxyquinolin-6-yl)ethanone

InChI

InChI=1S/C12H11NO2/c1-8(14)10-6-9-4-3-5-13-12(9)11(7-10)15-2/h3-7H,1-2H3

InChI Key

KLKIDCYABAXGCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1)C=CC=N2)OC

Origin of Product

United States

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